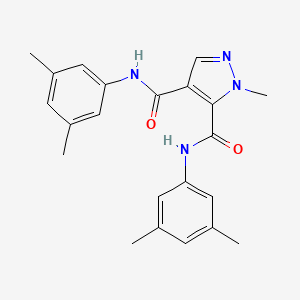
N,N'-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
Overview
Description
N,N'-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide, commonly known as DMPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPD is a pyrazole-based compound that has been synthesized by several methods, and its biological effects have been extensively studied.
Mechanism of Action
The mechanism of action of DMPD is not fully understood, but it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, DMPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. DMPD has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
DMPD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMPD inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. DMPD has also been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, DMPD has been shown to have insecticidal and fungicidal properties.
Advantages and Limitations for Lab Experiments
One advantage of using DMPD in laboratory experiments is its versatility, as it can be easily synthesized by several methods and can be modified to introduce different functional groups. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, one limitation of using DMPD is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DMPD. One area of interest is the development of DMPD-based materials with improved optoelectronic and photovoltaic properties. Another area of interest is the investigation of DMPD's potential as an insecticide and fungicide in agricultural applications. Additionally, further studies are needed to fully elucidate the mechanism of action of DMPD and its potential therapeutic applications in various diseases.
Scientific Research Applications
DMPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, DMPD has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. In agricultural chemistry, DMPD has been shown to have insecticidal and fungicidal properties. In material science, DMPD has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
3-N,4-N-bis(3,5-dimethylphenyl)-2-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-13-6-14(2)9-17(8-13)24-21(27)19-12-23-26(5)20(19)22(28)25-18-10-15(3)7-16(4)11-18/h6-12H,1-5H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEOTQQQBUZBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4370996.png)
![10-methyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370998.png)
![3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4371000.png)
![3-chloro-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4371006.png)
![5-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4371022.png)
![5-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4371029.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371038.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371046.png)
![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4371050.png)
![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4371065.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4371071.png)
![1-phenyl-N-2-pyridinyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371082.png)
![1-allyl-7-(2-fluorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371090.png)
![2-mercapto-1-(2-methoxyethyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371100.png)